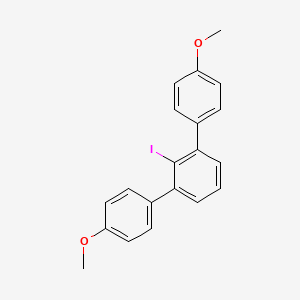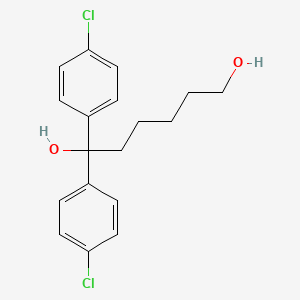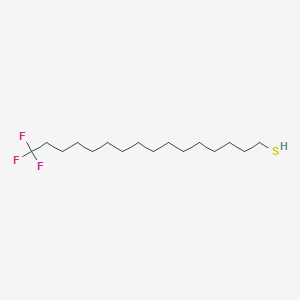![molecular formula C10H13ClN2O B14251173 2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine CAS No. 288585-20-6](/img/structure/B14251173.png)
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine is a heterocyclic compound featuring a pyridine ring substituted with a chlorine atom, a methyl group, and a pyrrolidin-3-yloxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Substitution Reactions: The introduction of the chlorine atom and the methyl group can be achieved through electrophilic aromatic substitution reactions. For example, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Introduction of the Pyrrolidin-3-yloxy Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the pyridine ring with the pyrrolidin-3-yloxy group. This can be achieved using pyrrolidine and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
化学反应分析
Types of Reactions
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
科学研究应用
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidin-3-yloxy group may enhance binding affinity and specificity to these targets, leading to modulation of biological pathways. Detailed studies on its binding interactions and effects on cellular processes are ongoing.
相似化合物的比较
Similar Compounds
2-Chloro-3-methylpyridine: Lacks the pyrrolidin-3-yloxy group, resulting in different chemical and biological properties.
3-Methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine:
2-Chloro-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine: Similar structure but with different substitution patterns, leading to variations in chemical behavior.
Uniqueness
2-Chloro-3-methyl-5-{[(3R)-pyrrolidin-3-yl]oxy}pyridine is unique due to the combination of its substituents, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the chlorine atom and the pyrrolidin-3-yloxy group allows for versatile modifications and interactions in various chemical and biological contexts.
属性
CAS 编号 |
288585-20-6 |
|---|---|
分子式 |
C10H13ClN2O |
分子量 |
212.67 g/mol |
IUPAC 名称 |
2-chloro-3-methyl-5-[(3R)-pyrrolidin-3-yl]oxypyridine |
InChI |
InChI=1S/C10H13ClN2O/c1-7-4-9(6-13-10(7)11)14-8-2-3-12-5-8/h4,6,8,12H,2-3,5H2,1H3/t8-/m1/s1 |
InChI 键 |
LQQHYGJSIKIVRV-MRVPVSSYSA-N |
手性 SMILES |
CC1=CC(=CN=C1Cl)O[C@@H]2CCNC2 |
规范 SMILES |
CC1=CC(=CN=C1Cl)OC2CCNC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![L-Alaninamide, N-[(phenylmethoxy)carbonyl]-L-valyl-N-[(1R)-3-fluoro-1-(2-methoxy-2-oxoethyl)-2-oxopropyl]-(9CI)](/img/structure/B14251102.png)
![4-{4-(3-Chlorophenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14251109.png)


![N-Butyl-N'-[3-(dipropylamino)phenyl]urea](/img/structure/B14251114.png)
![[2,6-Di(propan-2-yl)phenyl]phosphane](/img/structure/B14251118.png)


![8-oxa-5-thia-3-azatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),2(6),3,7(11),9,12,14-heptaene](/img/structure/B14251132.png)
![(1S,2S,4S)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14251145.png)
![2H-Pyran-4-carbonitrile, 4-[2-(bromomethyl)phenyl]tetrahydro-](/img/structure/B14251148.png)
![1,1'-[Peroxybis(carbonyloxy)]bis(2,2,3,3,4,4,5,5-octafluoropentane)](/img/structure/B14251159.png)

